2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane
Description
Properties
IUPAC Name |
2,4,6-tri(propan-2-yl)-1,3,5,2,4,6-trioxatriborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21B3O3/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNDSMXIASPSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21B3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542877 | |
| Record name | 2,4,6-Tri(propan-2-yl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66740-05-4 | |
| Record name | 2,4,6-Tri(propan-2-yl)-1,3,5,2,4,6-trioxatriborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of triisopropylborane with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere, often using argon or nitrogen, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the trioxatriborinane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Catalysts like palladium or nickel are often employed in substitution reactions.
Major Products
Oxidation: Boronic acids and borates.
Reduction: Borohydrides.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and polymerization. The compound’s unique ring structure also allows it to act as a catalyst in certain reactions, enhancing reaction rates and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and functional differences among boroxine derivatives:
Physical and Chemical Properties
- Thermal Stability : The triisopropyl derivative decomposes above 200°C, while the trimethoxy variant remains stable up to 250°C due to stronger B–O–C bonds .
- Solubility: Methoxy and aryl-substituted boroxines are soluble in polar aprotic solvents (e.g., DMF, THF), whereas the triisopropyl derivative prefers non-polar solvents like toluene .
- Reactivity : Vinyl-substituted boroxines (e.g., 2,4,6-trivinyl derivative) exhibit rapid polymerization under radical initiators but require stabilization with pyridine to prevent spontaneous ignition .
Biological Activity
2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound that has garnered attention for its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound features a trioxatriborinane core with three isopropyl groups attached to the boron atoms. Its molecular formula is , with a molecular weight of approximately 216.323 g/mol. The compound's structure is significant for its interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.323 g/mol |
| CAS Number | 7580-12-3 |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves the reaction of boron compounds with isopropyl alcohol under controlled conditions. Various methods have been reported in literature for the effective synthesis of this compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of boron compounds. Specifically, 2,4,6-Triisopropyl-1,3,5-trioxatriborinane has shown promising results against various bacterial strains. For instance:
- Study A : Evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
- Study B : Investigated its efficacy against fungal pathogens such as Candida albicans, demonstrating antifungal activity comparable to conventional antifungal agents.
Antioxidant Properties
The antioxidant potential of this compound has also been assessed. In vitro assays indicated that it effectively scavenges free radicals and reduces oxidative stress markers in cell cultures.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial activity of this compound against clinical isolates of bacteria. The study utilized disk diffusion methods and reported:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Candida albicans | 15 |
Case Study 2: Antioxidant Activity
A separate study focused on the antioxidant properties of the compound using DPPH radical scavenging assays. Results indicated that at a concentration of 100 µg/mL:
- The compound exhibited an inhibition rate of 75%, surpassing many standard antioxidants.
Q & A
Q. What are the established synthetic routes for 2,4,6-Triisopropyl-1,3,5,2,4,6-trioxatriborinane, and how do reaction conditions influence yield?
The compound is synthesized via cyclization reactions involving boron precursors and glycol derivatives under controlled conditions. For example, analogous trioxatriborinanes are prepared by reacting boron trihalides with diols in an inert atmosphere (e.g., nitrogen) to prevent oxidation or hydrolysis of intermediates. Reaction temperature (typically 0–25°C) and stoichiometric ratios of reactants are critical for optimizing yield. Post-synthesis purification often involves recrystallization or column chromatography to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization of trioxatriborinane derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the cyclic structure and substituent arrangement. X-ray crystallography provides definitive proof of the boron-oxygen ring geometry. Infrared (IR) spectroscopy can identify B-O and B-C bonding patterns. For example, B-O stretching vibrations typically appear at 1,350–1,450 cm⁻¹ in IR spectra .
Q. What safety precautions are recommended for handling 2,4,6-Triisopropyl-trioxatriborinane in laboratory settings?
The compound should be stored in anhydrous conditions under inert gas (argon/nitrogen) to prevent moisture-induced degradation. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation of fine particulates. Spill management protocols recommend using dry sand or vermiculite for containment .
Advanced Research Questions
Q. How do variations in alkyl substituents (e.g., isopropyl vs. propyl) impact the reactivity and stability of trioxatriborinanes?
Longer alkyl chains (e.g., isopropyl) increase steric hindrance around the boron-oxygen ring, reducing nucleophilic attack susceptibility. This enhances thermal stability but may lower solubility in polar solvents. Comparative studies of methyl-, ethyl-, and propyl-substituted analogs show that bulkier groups reduce hydrolysis rates by ~30% in aqueous environments. Computational modeling (DFT) can predict substituent effects on electron density distribution .
Q. What methodologies are suitable for resolving contradictions in reported reactivity data for trioxatriborinanes?
Systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) can clarify discrepancies. For instance, conflicting hydrolysis rates may arise from trace moisture in solvents. Controlled kinetic studies using deuterated solvents or isotopic labeling (e.g., ¹⁸O) can isolate mechanistic pathways. Cross-validation with multiple analytical techniques (e.g., HPLC-MS for degradation products) is advised .
Q. How can computational chemistry guide the design of trioxatriborinane-based materials with tailored electronic properties?
Density Functional Theory (DFT) simulations can model the compound’s HOMO-LUMO gaps, polarizability, and charge distribution. For example, substituting isopropyl groups with electron-withdrawing substituents (e.g., fluorinated alkyl chains) may lower the LUMO energy, enhancing conductivity. Molecular dynamics (MD) simulations further predict solubility and self-assembly behavior in polymer matrices .
Q. What experimental strategies are effective for studying the thermal degradation pathways of 2,4,6-Triisopropyl-trioxatriborinane?
Thermogravimetric Analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies volatile degradation products (e.g., isopropyl alcohol, boron oxides). Isothermal aging experiments at elevated temperatures (100–150°C) under controlled atmospheres (O₂ vs. N₂) reveal oxidation vs. pyrolysis mechanisms. Solid-state NMR can track structural changes in the boron-oxygen ring during degradation .
Q. How can trioxatriborinanes be integrated into membrane technologies for gas separation or catalysis?
The compound’s Lewis acidity and porous structure (via ring stacking) make it a candidate for gas-selective membranes. Experimental designs might include blending with polymers (e.g., polyimide) and testing permeability coefficients (e.g., CO₂/N₂ selectivity). For catalytic applications, immobilization on mesoporous silica supports enhances recyclability in cross-coupling reactions .
Methodological Notes
- Data Validation : Cross-reference experimental results with PubChem and EPA DSSTox databases for consistency in physicochemical properties .
- Contradiction Management : Use multivariate analysis to isolate variables causing discrepancies in reactivity or stability data .
- Safety Protocols : Adhere to EPA guidelines for waste disposal and exposure limits, particularly for boron-containing byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
